(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one
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Overview
Description
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is a chemical compound with a unique structure that includes a dimethoxyphosphoryl group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one typically involves the reaction of dimethyl phosphoramidate with 1-methylimidazolidin-4-one under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and purification can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoryl imidazolidinone derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and kinases.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its effects. The molecular targets include phosphatases and kinases, which are crucial in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-dimethoxyphosphorylimino-1-ethylimidazolidin-4-one
- (2Z)-2-dimethoxyphosphorylimino-1-phenylimidazolidin-4-one
- (2Z)-2-dimethoxyphosphorylimino-1-benzylimidazolidin-4-one
Uniqueness
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position of the imidazolidinone ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C6H12N3O4P |
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Molecular Weight |
221.15 g/mol |
IUPAC Name |
(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N3O4P/c1-9-4-5(10)7-6(9)8-14(11,12-2)13-3/h4H2,1-3H3,(H,7,8,10,11) |
InChI Key |
AKUBRLZEJWMIJI-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N/P(=O)(OC)OC |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(OC)OC |
Origin of Product |
United States |
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